4-Butyl-1,2-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

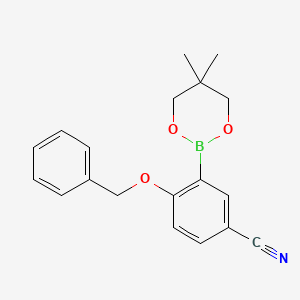

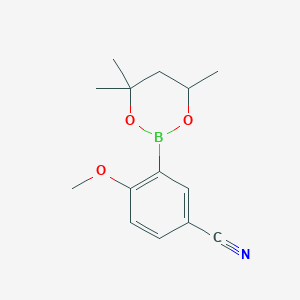

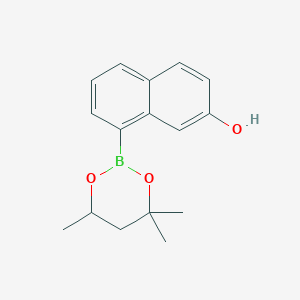

4-Butyl-1,2-difluorobenzene is a chemical compound with the CAS Number: 2432848-73-0 . It has a molecular weight of 170.2 and is a liquid in its physical form .

Synthesis Analysis

The synthesis of 1,2-difluorobenzene starts with 2-fluoroaniline . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid . The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .Molecular Structure Analysis

The InChI code for 4-Butyl-1,2-difluorobenzene is 1S/C10H12F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 . The InChI key is LZJSYCTZKRLYIA-UHFFFAOYSA-N .Chemical Reactions Analysis

Fluorobenzenes, in particular fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), are increasingly becoming recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis .Physical And Chemical Properties Analysis

4-Butyl-1,2-difluorobenzene is a liquid in its physical form . It has a molecular weight of 170.2 .Mécanisme D'action

Target of Action

It is known that difluorobenzenes are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals , suggesting that the specific targets may vary depending on the final compound synthesized.

Mode of Action

The mode of action of 4-Butyl-1,2-difluorobenzene is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s worth noting that benzylic halides typically react via sn2 or sn1 pathways, depending on their degree of substitution .

Result of Action

Given its use as a building block in the synthesis of various pharmaceuticals and agrochemicals , the effects are likely to be diverse and dependent on the final compound synthesized.

Safety and Hazards

Orientations Futures

1,2-Difluorobenzene is considered as a versatile building block for introducing a fluorine atom into agrochemicals and active pharmaceutical ingredients (APIs) . For example, it serves as a precursor of 3,4-difluoronitrobenzene, which in turn is also an attractive target molecule and is used in the synthesis .

Propriétés

IUPAC Name |

4-butyl-1,2-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJSYCTZKRLYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyl-1,2-difluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.